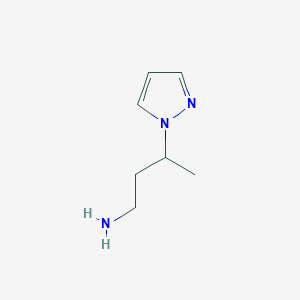
3-(1H-Pyrazol-1-YL)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Pyrazol-1-YL)butan-1-amine is a chemical compound with the IUPAC name 3-(1H-pyrazol-4-yl)butan-1-amine . It has a molecular weight of 139.2 . It is in the form of oil .
Synthesis Analysis
The synthesis of pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . This process results in ligands that provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen .Molecular Structure Analysis
The InChI code for 3-(1H-Pyrazol-1-YL)butan-1-amine is 1S/C7H13N3/c1-6(2-3-8)7-4-9-10-5-7/h4-6H,2-3,8H2,1H3,(H,9,10) . This indicates the presence of seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms in the molecule .Chemical Reactions Analysis
Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, have been found to exhibit excellent catalytic activities in the oxidation reaction of catechol to o-quinone . The copper (II)-based complexes of these ligands showed better reaction rates than those based on other metals .Physical And Chemical Properties Analysis
3-(1H-Pyrazol-1-YL)butan-1-amine has a molecular weight of 139.2 . It is stored at a temperature of 4 degrees Celsius . The compound is in the form of oil .Wissenschaftliche Forschungsanwendungen
Anti-tubercular Agents
The compound has been identified as a potential anti-tubercular agent. Researchers have combined in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation to design analogues of the compound that show promise in treating tuberculosis .
Supramolecular Chemistry
Pyrazole derivatives have been used to study supramolecular structures. A series of novel pyrazole compounds was synthesized to understand how small structural changes affect the supramolecular environment, which is crucial for the development of new materials and drugs .
Synthesis of Triazolo Thiadiazine Derivatives
The compound serves as a precursor in the synthesis of a new series of triazolo thiadiazine derivatives. These derivatives were synthesized via a one-pot, four-component method and are expected to have various pharmacological applications .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their antileishmanial and antimalarial activities. Some derivatives have been synthesized and evaluated for these activities, showing potential as treatments for these diseases .
Antifungal Applications
Derivatives of pyrazole have shown moderate potency against black mold and excellent efficacy against Candida albicans, suggesting potential use as antifungal agents .
Safety and Hazards
Zukünftige Richtungen
Pyrazole-based ligands, such as 3-(1H-Pyrazol-1-YL)butan-1-amine, can be used as a model for further developments in catalytic processes relating to catecholase activity . They have a wide range of applications in various fields, including medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Wirkmechanismus
Target of Action
3-(1H-Pyrazol-1-YL)butan-1-amine is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites Leishmania aethiopica and Plasmodium berghei . These parasites are responsible for leishmaniasis and malaria, respectively .
Mode of Action
A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 3-(1H-Pyrazol-1-YL)butan-1-amine may interact with its targets in a similar manner, leading to their inhibition and subsequent death .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that it interferes with the life cycle of the parasites, disrupting their ability to infect and reproduce within host cells .
Pharmacokinetics
The compound’s effectiveness againstLeishmania aethiopica and Plasmodium berghei suggests that it is able to reach its targets in sufficient concentrations
Result of Action
The result of the action of 3-(1H-Pyrazol-1-YL)butan-1-amine is the inhibition of the parasites Leishmania aethiopica and Plasmodium berghei, leading to their death . This results in the alleviation of the symptoms of leishmaniasis and malaria, diseases caused by these parasites .
Eigenschaften
IUPAC Name |
3-pyrazol-1-ylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7(3-4-8)10-6-2-5-9-10/h2,5-7H,3-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHMSQXNAIPBGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N1C=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-Pyrazol-1-YL)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

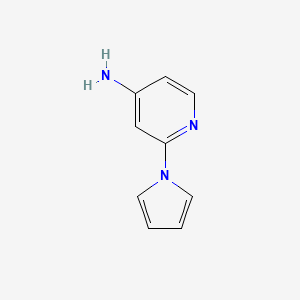
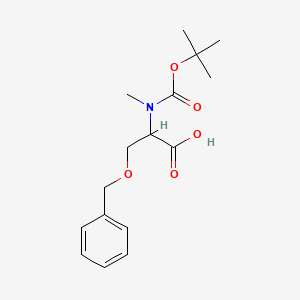

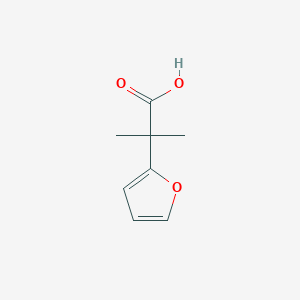
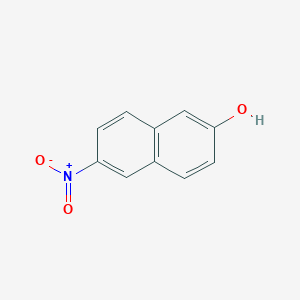
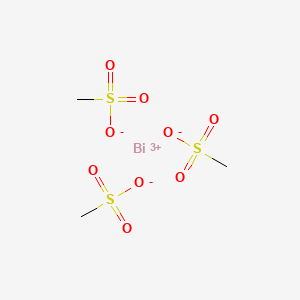

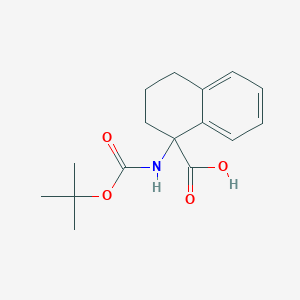
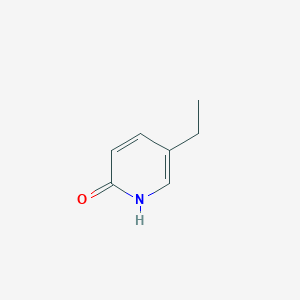


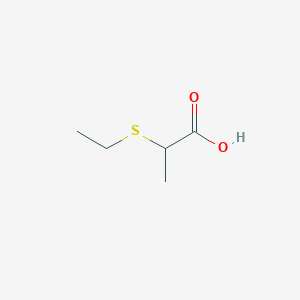
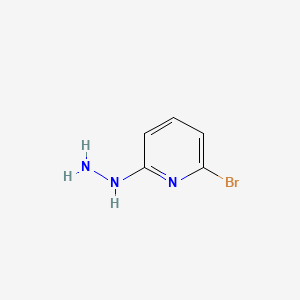
![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)